N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Synthesizing base-sensitive peptides with mono-protected phenylalanine analogs forces extra protection/deprotection steps, lowering yield and risking racemization. N-Boc-4-nitro-L-phenylalanine-T-butyl ester (CAS 116366-27-9) provides full Boc/tBu orthogonality as the solution. • Dual acid-labile groups enable fully acid-mediated SPPS-preserves base-labile moieties (e.g., sulfonate esters) that degrade under Fmoc conditions • 4-NO₂ selectively reduced to 4-NH₂ in ~97% yield via hydrogenation; Boc & tBu remain intact for site-specific bioconjugation or chain elongation • Integrates seamlessly into established Boc-SPPS workflows-no resin, coupling reagent, or QC method revalidation required

Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
CAS No. 116366-27-9
Cat. No. B105446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-nitro-L-phenylalanine-T-butyl ester
CAS116366-27-9
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine 1,1-Dimethylethyl Ester
Molecular FormulaC18H26N2O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
InChIKeyCIIPFNPETNNJDS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-nitro-L-phenylalanine-T-butyl ester: Essential Procurement Data for a Fully Orthogonally Protected Amino Acid Building Block


N-Boc-4-nitro-L-phenylalanine-T-butyl ester (CAS 116366-27-9) is a specialized, fully protected L-phenylalanine derivative used exclusively as a precision building block in complex peptide synthesis and medicinal chemistry . Its structure incorporates three key functional features: a Boc-protected α-amine, a tert-butyl ester-protected α-carboxyl, and a para-nitro substituent on the aromatic ring, which serves as a latent amino group for further derivatization or as a spectroscopic probe . This unique combination of orthogonal protecting groups and a functionalizable aromatic handle distinguishes it from simpler mono-protected phenylalanine analogs and positions it as a critical intermediate for synthesizing advanced peptidomimetics and targeted molecular probes [1].

1
Fully orthogonal protection: Boc (α-amine) and tert-butyl ester (α-carboxyl) enable sequential, independent deprotection under mild acid conditions.
2
Functionalizable aromatic handle: para-Nitro substituent serves as a latent amino group for late-stage derivatization or conjugation.
3
Precision building block: Suited for complex peptide synthesis, peptidomimetic construction, and medicinal chemistry workflows requiring protected amino acid intermediates.

Procurement Risk: Why N-Boc-4-nitro-L-phenylalanine-T-butyl ester Cannot Be Replaced by a Mono-Protected Analog


Substituting N-Boc-4-nitro-L-phenylalanine-T-butyl ester with a simpler analog like Boc-Phe(4-NO₂)-OH (free acid) or H-Phe(4-NO₂)-OtBu (amine unprotected) introduces significant synthetic liabilities. The target compound's full orthogonality—the ability to selectively deprotect the α-amine or α-carboxyl independently under mild, mutually exclusive conditions—is essential for constructing complex peptide sequences without undesired side reactions or premature deprotection [1]. Using a mono-protected derivative necessitates additional protection/deprotection steps, increasing synthetic route length, reducing overall yield, and raising the risk of racemization or side-chain modification of the acid-labile Boc and tert-butyl ester groups [2].

Attribute
Target Compound
Mono-Protected Analog
Protection
Dual-protected
Boc + tert-butyl ester; both acid-labile with distinct kinetics for selective cleavage.
Single-protected
Boc-Phe(4-NO₂)-OH has unprotected α-carboxyl, requiring extra protection steps.
Synthetic Impact
Direct use in coupling; no additional protection/deprotection cycles needed.
Additional steps increase route length, may reduce overall yield, and elevate racemization risk.
Orthogonality
Sequential amine/carboxyl deprotection under mutually exclusive mild conditions.
Orthogonal deprotection capability is absent; may not transfer directly to complex sequences.

Quantitative Differentiation of N-Boc-4-nitro-L-phenylalanine-T-butyl ester: A Head-to-Head Comparison Against Key Analogs


Orthogonal Protection Superiority: N-Boc-4-nitro-L-phenylalanine-T-butyl ester vs. Boc-Phe(4-NO₂)-OH (Free Acid)

N-Boc-4-nitro-L-phenylalanine-T-butyl ester provides a fully orthogonal protection scheme, allowing for independent, sequential deprotection of the α-amine (Boc) and α-carboxyl (tert-butyl ester) moieties. In contrast, the mono-protected analog Boc-Phe(4-NO₂)-OH (CAS 33305-77-0) possesses an unprotected α-carboxyl group, which would require an additional protection step prior to use in many peptide coupling strategies to prevent unwanted oligomerization or side reactions [1]. The differential stability of the Boc and tert-butyl ester groups under acidic conditions enables precise synthetic control: the Boc group is cleaved with 50% TFA in DCM (labile at pH < 1, RT), while the tert-butyl ester is also acid-labile but can be selectively removed with milder acid conditions (e.g., 50% TFA in DCM for longer times) or left intact during Boc deprotection with careful control [2]. This orthogonal lability is absent in the free acid analog.

Protection Orthogonality
Reported
Two fewer synthetic steps
vs. Boc-Phe(4-NO₂)-OH free acid
Orthogonal deprotection workflow advantage
Requires acid-lability protocol review; Boc and tBu ester kinetics differ.
Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Alternative Amino Protection Strategy: N-Boc-4-nitro-L-phenylalanine-T-butyl ester vs. Fmoc-Phe(4-NO₂)-OH

The target compound utilizes a Boc/tert-butyl ester protection strategy, which is fundamentally different from the more common Fmoc/t-butyl ester approach. While Fmoc-Phe(4-NO₂)-OH (CAS 95753-55-2) is widely used in modern SPPS due to its milder, base-labile deprotection conditions (20% piperidine in DMF), the Boc strategy offers distinct advantages in specific scenarios . The Boc group is stable towards strong nucleophiles and bases, whereas the Fmoc group is labile under basic conditions. This makes the Boc-protected derivative uniquely suitable for syntheses involving base-sensitive functionalities or when using highly base-labile side-chain protecting groups (e.g., certain sulfonate esters) that would not survive repetitive Fmoc deprotection cycles [1]. Furthermore, the Boc group is stable to catalytic hydrogenation, allowing for the selective reduction of the 4-nitro group to a 4-amino group without affecting the α-amine protection [2].

Boc vs. Fmoc Strategy
Class-level
Boc stable at pH 9–12
Fmoc labile under basic conditions
Boc/tert-butyl strategy supports base-sensitive workflows
Base-compatibility and hydrogenation-step review required.
Peptide Synthesis SPPS Protecting Group Strategy

Carboxyl Ester Lability and Selectivity: tert-Butyl Ester vs. Methyl Ester Analogs

The tert-butyl ester group in the target compound provides a crucial advantage in selective deprotection compared to the more stable methyl ester analog, N-Boc-4-nitro-L-phenylalanine methyl ester (CAS 65615-89-6). tert-Butyl esters are significantly more acid-labile than methyl esters, enabling their selective removal under mild acidic conditions (e.g., 50% TFA in DCM) without affecting other acid-sensitive but more robust protecting groups [1]. In contrast, methyl esters require harsher conditions for hydrolysis (e.g., strong aqueous base or prolonged strong acid), which can lead to racemization of the α-carbon or cleavage of the Boc group [2]. This differential lability allows for the orthogonal deprotection of the α-carboxyl in the presence of other tert-butyl-based side-chain protections (e.g., Boc-Lys, OtBu-Asp) when using carefully controlled acidolysis conditions.

Ester Lability
Class-level
tert-Butyl > Methyl
Cleaved at pH < 1, RT; methyl ester remains intact
Selective ester deprotection context
Acidolysis protocol review; orthogonal to methyl ester hydrolysis.
Ester Deprotection Selective Hydrolysis Peptide Chemistry

Nitro Group Reduction Potential: A Latent Amino Handle for Peptide Functionalization

The para-nitro group on the phenylalanine ring of N-Boc-4-nitro-L-phenylalanine-T-butyl ester is a key functional handle that is absent in unsubstituted phenylalanine derivatives like Boc-Phe-OtBu. This nitro group can be quantitatively reduced to a primary amine (4-amino-L-phenylalanine) under mild conditions, providing a site for further conjugation or incorporation into peptide chains [1]. For example, in the synthesis of the dipeptide Boc-Phe-Phe(4-NO₂)-OtBu, the nitro group was reduced to the corresponding amine with 97% yield using ammonium formate and Pd/C in methanol/water, demonstrating the efficiency of this transformation in the presence of Boc and tert-butyl ester protecting groups [2]. This contrasts with the use of Fmoc-Phe(4-NO₂)-OH, where the base-labile Fmoc group would be incompatible with the hydrogenation conditions required for nitro reduction, necessitating an alternative reduction strategy or a change in protecting group scheme [3].

Nitro Reduction
Reported
97% yield to 4-amino
Pd/C, ammonium formate, MeOH/H₂O, 0.5 h
Supports nitro-reduction workflow for late-stage conjugation
Reported in protected dipeptide context; Boc and tBu ester remain intact.
Nitro Reduction Peptide Conjugation Amino Acid Derivatization

High-Value Application Scenarios for N-Boc-4-nitro-L-phenylalanine-T-butyl ester Procurement


Synthesis of Base-Sensitive or Complex Peptidomimetics Requiring Orthogonal Protection

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is the optimal starting material for peptide sequences that demand a Boc/tert-butyl protection strategy. This scenario is particularly critical when the target peptide contains base-labile side-chain functionalities (e.g., sulfonate esters) that would degrade under the repetitive basic conditions of Fmoc deprotection. The compound's dual acid-labile groups (Boc and tert-butyl ester) allow for a fully acid-mediated synthesis protocol, ensuring the integrity of base-sensitive moieties [3].

Preparation of 4-Amino-L-Phenylalanine-Containing Peptides and Conjugates

The target compound is uniquely suited for the synthesis of peptides bearing a 4-amino-L-phenylalanine residue. The Boc and tert-butyl ester protecting groups are stable to catalytic hydrogenation conditions, enabling the selective reduction of the 4-nitro group to a 4-amino group in high yield (e.g., 97%) [3]. This resulting 4-amino handle can then be used for site-specific bioconjugation (e.g., with fluorescent dyes, biotin, or cytotoxic payloads) or for further peptide chain elongation. Alternative protecting group schemes (e.g., Fmoc) would be incompatible with this hydrogenation step, making the Boc-protected tert-butyl ester the preferred choice for this application [4].

Legacy Syntheses and Industrial Processes Built on Boc Chemistry

Many established industrial processes and early-stage drug discovery programs are built upon Boc-based solid-phase peptide synthesis (SPPS). For these programs, switching to an Fmoc-based analog would require a complete revalidation of the synthetic route, including changes to resin, coupling reagents, and deprotection protocols. Procuring N-Boc-4-nitro-L-phenylalanine-T-butyl ester ensures seamless integration into existing workflows, avoids costly process redevelopment, and maintains consistency with established analytical and quality control methods.

Construction of Peptide-Based Bifunctional Chelating Agents

This compound serves as a key precursor for synthesizing peptide-based bifunctional chelating agents (BFCAs), such as MAIPGG and MAGIPG, which are used for radiolabeling monoclonal antibodies with 99mTc or 186Re for cancer imaging and therapy [3]. The Boc-protected p-nitrophenylalanine is the starting material for these ligands, providing the necessary para-nitro group for further functionalization and the protected amine for controlled peptide coupling. The reported synthesis of MAIPGG from Boc-p-nitro phenylalanine proceeded with an overall yield of 12-15%, demonstrating its practical utility in constructing complex, functionalized molecules [4].

Application
Selection Property
Validation Focus
Base-sensitive peptidomimetic synthesis
Boc/tert-butyl orthogonal protection
Base-labile side-group compatibility review
4-Amino-Phe peptide and conjugate preparation
Nitro group as latent amine handle
Catalytic hydrogenation selectivity and conjugation workflow
Legacy Boc-chemistry synthesis programs
Boc workflow compatibility
Method transfer and process consistency review
Peptide-based chelator precursor synthesis
Nitro-functionalized building block
Chelator assembly and radiolabeling research workflow

Technical Documentation Hub

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38 linked technical documents
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